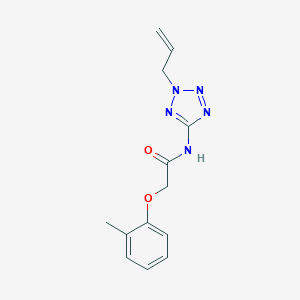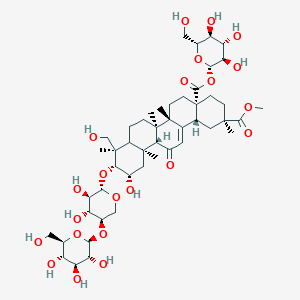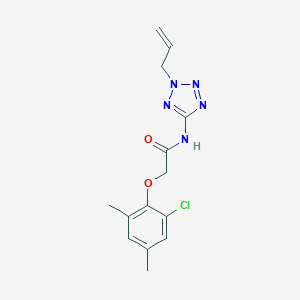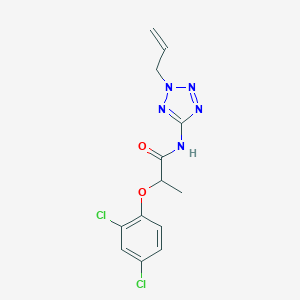
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide, also known as ATZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ATZ belongs to the class of tetrazole-based compounds and has been synthesized using various methods.
科学研究应用
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential therapeutic applications, including its anticancer, antimicrobial, and antifungal properties. Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide induces apoptosis in cancer cells by inhibiting the activity of caspase-3 and caspase-9. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, and fungi, including Candida albicans.
作用机制
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide is not fully understood. However, studies have suggested that N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide induces apoptosis in cancer cells by inhibiting the activity of caspase-3 and caspase-9. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has also been shown to inhibit the activity of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is involved in cholesterol synthesis.
生化和生理效应
Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has various biochemical and physiological effects. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been shown to induce apoptosis in cancer cells by increasing the expression of Bax and decreasing the expression of Bcl-2. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
实验室实验的优点和局限性
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has several advantages for lab experiments, including its ease of synthesis and availability. However, one limitation of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide for its potential therapeutic applications. Finally, the development of new synthesis methods for N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide may lead to the discovery of novel compounds with improved therapeutic properties.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide is a tetrazole-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been synthesized using various methods and has been shown to have anticancer, antimicrobial, and antifungal properties. Further studies are needed to determine the optimal dosage and administration of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide for its potential therapeutic applications. Additionally, the development of new synthesis methods for N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide may lead to the discovery of novel compounds with improved therapeutic properties.
合成方法
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been synthesized using different methods, including the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with allylamine and tetrazole in the presence of thionyl chloride. Another method involves the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with thionyl chloride, followed by the reaction with allylamine and sodium azide.
属性
产品名称 |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide |
|---|---|
分子式 |
C13H13Cl2N5O2 |
分子量 |
342.18 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-(2-prop-2-enyltetrazol-5-yl)propanamide |
InChI |
InChI=1S/C13H13Cl2N5O2/c1-3-6-20-18-13(17-19-20)16-12(21)8(2)22-11-5-4-9(14)7-10(11)15/h3-5,7-8H,1,6H2,2H3,(H,16,18,21) |
InChI 键 |
GGCUZXMAUROEAQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NN(N=N1)CC=C)OC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC(C(=O)NC1=NN(N=N1)CC=C)OC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




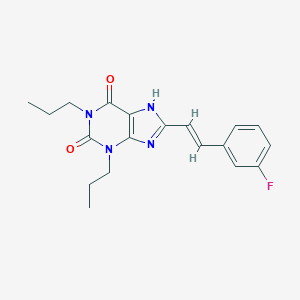


![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)

